molecular formula C18H15N B14640803 2-Methyl-3,4-diphenylpyridine CAS No. 55222-33-8

2-Methyl-3,4-diphenylpyridine

Cat. No.: B14640803
CAS No.: 55222-33-8
M. Wt: 245.3 g/mol
InChI Key: CMHLHJWEOZSKFO-UHFFFAOYSA-N
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Description

2-Methyl-3,4-diphenylpyridine is a useful research compound. Its molecular formula is C18H15N and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55222-33-8

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-methyl-3,4-diphenylpyridine

InChI

InChI=1S/C18H15N/c1-14-18(16-10-6-3-7-11-16)17(12-13-19-14)15-8-4-2-5-9-15/h2-13H,1H3

InChI Key

CMHLHJWEOZSKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Significance of Pyridine Scaffolds in Modern Organic Chemistry

The pyridine (B92270) scaffold is a ubiquitous and vital structural motif in contemporary organic and medicinal chemistry. researchgate.netnih.gov As an isostere of benzene (B151609), where a carbon-hydrogen unit is replaced by a nitrogen atom, pyridine exhibits unique electronic properties and reactivity. nih.govnih.gov The presence of the nitrogen atom introduces polarity, basicity, and the ability to participate in hydrogen bonding, which are crucial for molecular interactions within biological systems. nih.govnih.gov These characteristics make the pyridine ring a "privileged scaffold," a molecular framework that is consistently found in a diverse range of biologically active compounds. researchgate.netresearchgate.net

The significance of pyridine extends across multiple domains:

Medicinal Chemistry : The pyridine nucleus is a core component in thousands of existing drug molecules. nih.govnih.govrsc.org Its derivatives have demonstrated a wide spectrum of therapeutic applications. researchgate.net The nitrogen atom can enhance the solubility and bioavailability of drug candidates and is often crucial for binding to biological targets like enzymes and receptors. nih.govenpress-publisher.com

Natural Products : Pyridine rings are found in numerous important natural compounds, including vitamins such as niacin (nicotinic acid) and pyridoxine, coenzymes like NAD⁺, and alkaloids. nih.govrsc.org

Materials Science and Catalysis : Beyond its biological role, the pyridine structure is integral to the development of functional nanomaterials, dyes for the textile industry, and as ligands for organometallic catalysts used in asymmetric synthesis. nih.govenpress-publisher.com

The versatility of the pyridine ring as a reactant and a starting material for structural modifications further cements its importance, allowing chemists to fine-tune the properties of molecules for specific applications. enpress-publisher.com

Overview of Substituted Pyridines: Synthesis and Academic Relevance

The academic and industrial interest in pyridine (B92270) scaffolds has driven the development of numerous synthetic methodologies to create substituted pyridines, where various functional groups are attached to the core ring. The synthesis of these compounds is a central theme in synthetic organic chemistry, as the substitution pattern on the pyridine ring dictates the molecule's physical, chemical, and biological properties. researchgate.netcore.ac.uk

General approaches to constructing the pyridine ring often rely on condensation reactions of carbonyl compounds or various cycloaddition strategies. baranlab.org Some of the most established methods include:

Hantzsch Pyridine Synthesis : A classical method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. baranlab.orgnih.gov

Kröhnke Pyridine Synthesis : This method utilizes α-picolinium salts to react with α,β-unsaturated ketones in the presence of ammonium (B1175870) acetate (B1210297). baranlab.org

Bohlmann-Rahtz Pyridine Synthesis : This reaction allows for the one-pot synthesis of polysubstituted pyridines from enamines and alkynones, offering good control over regiochemistry. core.ac.uk

Cycloaddition Reactions : Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful and efficient route to multi-substituted pyridines. rsc.orgbohrium.com

The development of new synthetic routes remains an active area of research, with a focus on creating polysubstituted pyridines that are not easily accessible through traditional methods. nih.govacs.org For instance, recent advancements include organocatalyzed formal (3+3) cycloadditions and methods involving the remodeling of other heterocyclic skeletons. nih.govacs.org The ability to introduce diverse functional groups, such as aryl, sulfone, or phosphonate (B1237965) moieties, onto the pyridine scaffold is highly sought after for creating novel compounds with tailored properties for applications in medicinal and agricultural chemistry. nih.govnih.gov

Advanced Computational and Theoretical Studies on 2 Methyl 3,4 Diphenylpyridine and Analogous Structures

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. These computational techniques allow for the precise calculation of molecular geometries, electronic distributions, and reactivity parameters, offering a molecular-level understanding of the substance.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules. ajchem-a.comiaea.org The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed to perform geometry optimization. ajchem-a.com This process determines the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For a molecule like 2-Methyl-3,4-diphenylpyridine, DFT calculations would reveal the spatial orientation of the two phenyl rings relative to the pyridine (B92270) core. Key parameters such as the dihedral angles between the planes of the phenyl rings and the pyridine ring are determined. These optimized structural parameters are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring. The planarity or non-planarity of the system, dictated by these angles, significantly influences its electronic and photophysical properties.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (pyridine)1.39 - 1.40118 - 122-
C-N (pyridine)1.33 - 1.34117 - 124-
C-C (phenyl)1.39 - 1.41119 - 121-
C-CH3~1.51--
C-Ph~1.49--
Pyridine-Phenyl--30 - 60

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.comnih.gov

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov For aromatic systems like this compound, the HOMO is typically a π-orbital delocalized over the conjugated system, while the LUMO is a corresponding π*-antibonding orbital. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Properties for Analogous Aromatic Heterocycles Note: This table presents typical values for analogous compounds to illustrate the concepts, as specific data for this compound was not found.

PropertyValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 5.0

Global Chemical Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity)

Based on HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These parameters are invaluable for comparing the reactivity of different analogous structures and understanding how substituent changes can tune the chemical properties of the pyridine core. nih.gov

Spectroscopic Data Interpretation through Computational Modeling

Computational modeling is an indispensable tool for the interpretation and assignment of complex experimental spectra. By simulating spectra, researchers can gain a deeper understanding of the vibrational modes and electronic environments within a molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) Correlation with Theoretical Predictions

Theoretical vibrational frequencies can be calculated using DFT methods, typically at the same level of theory as the geometry optimization. The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov

For this compound, theoretical calculations would predict the frequencies and intensities of characteristic vibrational modes, including:

C-H stretching vibrations of the pyridine and phenyl rings (typically 3000-3100 cm⁻¹). ajchem-a.com

C-H stretching of the methyl group (~2900-3000 cm⁻¹).

C=C and C=N ring stretching vibrations of the aromatic systems (typically 1400-1600 cm⁻¹).

In-plane and out-of-plane C-H bending modes.

By correlating the calculated frequencies with the experimental spectra, a detailed and reliable assignment of the observed bands can be achieved. This correlation is often aided by calculating the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to a given normal mode. researchgate.net

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Modes in Phenylpyridine Scaffolds Note: This table is a generalized representation. Specific frequencies for this compound are required for a precise correlation.

Vibrational ModeCalculated Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 30803045 - 3085
Methyl C-H Stretch2920 - 29802925 - 2975
Aromatic Ring Stretch1580 - 16101575 - 1605
Aromatic Ring Stretch1450 - 14901440 - 1485
C-H In-plane Bend1000 - 11501010 - 1140

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.gov These calculations, performed on the DFT-optimized geometry, can predict the ¹H and ¹³C NMR spectra of a molecule.

For this compound, theoretical calculations would predict the chemical shifts for:

The protons and carbons of the pyridine ring.

The protons and carbons of the two distinct phenyl rings.

The protons and carbons of the methyl group.

Comparing the calculated chemical shifts with experimental data serves as a powerful tool for structure verification and assignment of resonances, especially in complex molecules where signals may overlap. nih.gov The accuracy of the prediction depends on the level of theory, basis set, and whether solvent effects are included in the calculation. Discrepancies between theoretical (gas-phase) and experimental (solution) values are expected but the trends and relative shifts are generally well-reproduced. nih.gov

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Pyridines Note: This table illustrates the principle of NMR calculation. Actual data for the target compound is necessary for a direct comparison.

AtomPredicted δ (ppm)Experimental δ (ppm)
Pyridine-H7.0 - 8.77.1 - 8.6
Phenyl-H7.2 - 7.87.3 - 7.7
Methyl-H~2.5~2.6
Pyridine-C120 - 155122 - 152
Phenyl-C125 - 140126 - 138
Methyl-C~20~21

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a crucial theoretical concept used to predict the reactive behavior of a molecule. It is calculated as the force exerted on a positive test charge by the molecule's electron and nuclei charge distribution uni-muenchen.de. The MEP is typically mapped onto a constant electron density surface, where different colors represent varying potential values. Regions of negative potential, usually colored red, are susceptible to electrophilic attack, while areas of positive potential, colored blue, are prone to nucleophilic attack uni-muenchen.deresearchgate.net. This analysis provides a visual guide to the charge distribution and reactivity of a molecule uni-muenchen.de.

While specific MEP and charge distribution analyses for this compound are not detailed in the available literature, studies on analogous substituted pyridine and dihydropyridine (B1217469) derivatives offer valuable insights. For instance, in computational studies of phenyl- and methoxy-phenyl substituted 1,4-dihydropyridine (B1200194) derivatives, MEP analysis identified the carboxyl oxygen atoms as regions of high electron density (nucleophilic) and the hydrogen attached to the nitrogen atom as an electrophilic region researchgate.net. This type of analysis helps in understanding how substituent groups and their positions on the pyridine ring influence the electronic distribution and, consequently, the molecule's interaction with other chemical species. The charge distribution within these molecules is often quantified using methods like Mulliken population analysis, which assigns partial charges to each atom, further clarifying the electronic landscape of the molecule.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in modern technologies like optical signal processing, data storage, and telecommunications mdpi.comnih.gov. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by molecular parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties and screen candidate molecules for NLO applications nih.gov.

Specific theoretical predictions of the NLO properties for this compound have not been extensively reported. However, research on structurally related phenylpyridine isomers provides a framework for understanding potential NLO characteristics. Theoretical investigations into A-D-A (Acceptor-Donor-Acceptor) type organic molecules, for example, have shown that extending the π-conjugation length can significantly enhance the third-order NLO response by decreasing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. Studies on chalcone (B49325) derivatives have also suggested that molecules with certain structural motifs could be promising for applications in frequency generation and optical switching mdpi.com. These findings imply that the arrangement of the phenyl and methyl groups on the pyridine ring of this compound likely plays a critical role in determining its NLO response.

PropertyDescriptionRelevance to NLO
Dipole Moment (μ) A measure of the separation of positive and negative electrical charges within a molecule.Higher dipole moments can contribute to stronger NLO effects.
Polarizability (α) The ability of the electron cloud of a molecule to be distorted by an external electric field.A key factor in the linear optical response and a component of the NLO response.
Hyperpolarizability (β) A measure of the nonlinear response of a molecule to an external electric field.Directly relates to the second-order NLO properties of the material.

Thermochemical Properties and Molecular Stability Investigations

Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the stability of a chemical compound. These properties can be determined experimentally through techniques like combustion calorimetry or predicted using computational chemistry methods. Theoretical calculations not only provide estimates of these thermodynamic quantities but also offer insights into the molecule's stability based on its electronic structure.

Crystallographic Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface)

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a molecule and how molecules pack together in a solid state. A powerful tool complementary to X-ray diffraction is Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular interactions within a crystal mdpi.commdpi.com. The Hirshfeld surface is generated based on the electron distribution of a molecule, and by mapping properties like dnorm, it highlights regions involved in close contacts with neighboring molecules. These contacts, such as hydrogen bonds and π-π stacking, are crucial for the stability of the crystal lattice researchgate.netnih.gov.

The table below shows the percentage contributions of the most significant intermolecular interactions for 4-(3-methoxyphenyl)-2,6-diphenylpyridine, as determined by Hirshfeld surface analysis researchgate.net. This illustrates the type of data generated in such studies.

Intermolecular InteractionContribution (%)
H···H50.4%
C···H/H···C37.9%
O···H/H···O5.1%

This kind of analysis is fundamental for understanding the supramolecular chemistry of crystalline solids and for crystal engineering, where controlling intermolecular interactions is key to designing materials with specific properties. Similar patterns of intermolecular contacts would be expected to play a role in the crystal structure of this compound.

Reactivity Profile and Derivatization Strategies of the 2 Methyl 3,4 Diphenylpyridine Core and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The reactivity of the 2-methyl-3,4-diphenylpyridine core is dictated by the electronic properties of its constituent rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly influences its susceptibility to substitution reactions. Conversely, the pendant phenyl rings behave as typical benzene (B151609) derivatives, undergoing classical electrophilic aromatic substitution.

Pyridine Ring Reactivity:

The pyridine nucleus is highly deactivated towards electrophilic aromatic substitution (AES), a characteristic comparable to that of nitrobenzene. youtube.com The nitrogen atom exerts a strong electron-withdrawing effect, and in acidic conditions typical for AES (e.g., nitration, halogenation), the nitrogen atom is protonated, further increasing the ring's deactivation. youtube.com If a reaction is forced under harsh conditions, substitution occurs preferentially at the C5 position, which is meta to the nitrogen atom and less deactivated than the ortho (C2, C6) and para (C4) positions.

In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at the C2, C4, or C6 positions. nih.govlibretexts.org Electron-withdrawing substituents on the ring further activate it for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org For instance, studies on 2-substituted N-methylpyridinium ions show that nucleophiles readily displace leaving groups, with the reaction mechanism often involving a rate-determining deprotonation of the addition intermediate. nih.gov Similarly, 2-methyl-3-nitropyridines react with thiolate anions to yield substitution products in good yields, demonstrating the feasibility of SNAr on related structures. researchgate.net

Phenyl Ring Reactivity:

Table 1: Comparative Reactivity of Pyridine and Phenyl Rings in this compound
Ring SystemReaction TypeReactivityPreferred Position(s) of Attack
Pyridine Ring Electrophilic Substitution (AES)Strongly Deactivated (requires harsh conditions)C5 (meta to Nitrogen)
Nucleophilic Substitution (SNAr)Activated (requires a good leaving group)C2, C6 (ortho/para to Nitrogen)
Phenyl Rings Electrophilic Substitution (AES)Activated (typical of substituted benzenes)Ortho, Para to the pyridine ring
Nucleophilic Substitution (SNAr)Deactivated (unless activated by other groups)Not favorable

Introduction and Modification of Functional Groups on Phenyl Substituents

The phenyl substituents at the C3 and C4 positions of the pyridine core serve as versatile platforms for introducing and modifying a wide array of functional groups, enabling the fine-tuning of the molecule's steric and electronic properties. These modifications typically proceed through standard electrophilic aromatic substitution pathways or subsequent transformations of an introduced group.

The introduction of functional groups such as nitro (-NO₂), halogen (-Br, -Cl), and acyl (-COR) groups can be achieved through established protocols for electrophilic aromatic substitution. The directing influence of the pyridine core and any existing substituents on the phenyl ring will govern the regioselectivity of these reactions. For example, nitration can be accomplished using a mixture of nitric and sulfuric acid, while halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst.

Once introduced, these functional groups can be further elaborated. For instance, a nitro group can be reduced to an amine (-NH₂), which can then be diazotized to create a wide range of other functionalities. A methyl group can be oxidized to a carboxylic acid (-COOH), providing a handle for amide or ester formation. Research on related poly-aryl systems, such as phenyl-substituted terpyridines, has demonstrated that introducing various electron-donating or electron-withdrawing substituents onto the peripheral phenyl rings can systematically tune the molecule's photophysical properties, such as fluorescence emission wavelengths. researchgate.net

Table 2: Examples of Functional Group Modifications on Phenyl Rings
Initial Functional GroupReagents/ConditionsModified Functional GroupPurpose of Modification
Nitro (-NO₂)H₂, Pd/C; or SnCl₂, HClAmino (-NH₂)Introduction of a basic, nucleophilic site
Bromo (-Br)Mg, THF; then CO₂; then H₃O⁺Carboxylic Acid (-COOH)Creation of a site for amide/ester coupling
Methoxy (-OCH₃)BBr₃Hydroxyl (-OH)Unmasking a polar group for H-bonding
Carbonyl (C=O)NaBH₄ or LiAlH₄Hydroxyl (-CH(OH)-)Conversion to an alcohol for further reactions
Amino (-NH₂)Ac₂O, PyridineAcetamido (-NHCOCH₃)Protection of the amine; modulation of electronics

Formation of Fused Polycyclic Systems and Complex Pyridine Analogues (e.g., Tetrahydroquinoline, Thienopyrimidinone Derivatives)

The this compound scaffold can serve as a foundational building block for the synthesis of more complex, fused polycyclic systems. Through strategic functionalization of the pyridine core and its phenyl substituents, intramolecular cyclization reactions can be induced to construct new rings, leading to novel heterocyclic architectures.

One common strategy involves acid-mediated intramolecular Friedel–Crafts-type reactions. For example, derivatives of 4-(arylamino)nicotinonitriles can undergo cyclization mediated by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) to yield fused polycyclic 1,6-naphthyridin-4-amines. nih.gov In this transformation, the cyano group acts as a one-carbon synthon to complete the new fused ring. nih.gov

Multicomponent reactions offer another powerful route to fused systems. The synthesis of 6,7,8,9-tetrahydropyrimido[4,5-b]quinoline derivatives can be achieved by refluxing cyclohexanone (B45756) and a substituted malononitrile (B47326) with an excess of ammonium (B1175870) acetate (B1210297). nih.gov This approach allows for the rapid assembly of complex tricyclic structures from simple, readily available starting materials. nih.gov Similarly, intramolecular Friedel-Crafts acylation of precursor quinoline-3-carboxylic acids in polyphosphoric acid (PPA) can be used to access tetracyclic-fused benzoxepinoquinoline systems. researchgate.net

Table 3: Strategies for Synthesizing Fused Polycyclic Systems
Precursor Structure TypeKey Reaction TypeFused System FormedReference Example
4-(Arylamino)nicotinonitrile derivativeIntramolecular Friedel–Crafts CyclizationTri-, Tetra-, and Pentacyclic 1,6-naphthyridinesCF₃SO₃H- or H₂SO₄-mediated cycloaromatisation. nih.gov
6-Amino-2-thiouracil, Aldehyde, CyclohexanoneOne-Pot Multicomponent ReactionTetrahydropyrimido[4,5-b]quinolin-4-oneHeating a mixture of components in DMF. nih.gov
2-(Phenoxymethyl)quinoline-3-carboxylic acidIntramolecular Friedel-Crafts AcylationBenzoxepino[3,4-b]quinolin-13(6H)-oneTreatment with polyphosphoric acid (PPA). researchgate.net
4-Aryl-3-aminopyridine derivativeDiazotization / Intramolecular SubstitutionPyrido[3,4-c]cinnolineDiazotization followed by electrophilic attack on an electron-rich aryl group. mdpi.com

Strategies for Regioselective and Stereoselective Synthesis and Transformations

Achieving regioselectivity and stereoselectivity in the synthesis and transformation of a multi-substituted scaffold like this compound is critical for accessing specific isomers with desired properties.

Regioselectivity refers to the control over the position of chemical bond formation. In the context of this pyridine core, challenges include selectively functionalizing one of the two phenyl rings or a specific position on the pyridine ring. Strategies to achieve this include:

Directing Groups: The strategic placement of activating or deactivating groups can direct incoming reagents to a specific position. For example, a strongly activating group on one phenyl ring would direct electrophilic substitution preferentially to that ring.

Catalyst Control: Transition metal-catalyzed reactions, such as Rh(III)-catalyzed C-H activation and annulation, provide a powerful method for the regioselective synthesis of complex heterocycles like isoquinolones and pyridones from simpler precursors. rsc.org The catalyst and its ligand sphere play a crucial role in determining which C-H bond is activated.

Steric Hindrance: The inherent steric bulk of the substituents can be exploited to block certain reaction sites, thereby directing reagents to less hindered positions.

Kinetic vs. Thermodynamic Control: By carefully controlling reaction conditions such as temperature and time, it is often possible to favor the formation of a kinetic (faster-forming) or thermodynamic (more stable) product, which may differ in their regiochemistry.

Stereoselectivity becomes important when transformations create new chiral centers. For instance, if a functional group on a phenyl ring or the methyl group at C2 is modified to contain a double bond, subsequent addition reactions (e.g., hydrogenation, epoxidation) could generate stereoisomers. The use of chiral catalysts or reagents is the primary strategy for achieving stereocontrol, leading to the preferential formation of one enantiomer or diastereomer over others. While the core of this compound is achiral, derivatization can readily introduce chirality, making stereoselective methods essential for synthesizing specific, optically active analogues.

Table 4: Approaches to Achieve Selective Transformations
Selectivity TypeStrategyDescriptionExample Application
Regioselectivity Use of Ortho-Directing GroupsA functional group (e.g., amide) on a precursor directs C-H activation to its ortho position for subsequent annulation.Rh(III)-catalyzed synthesis of isoquinolones. rsc.org
Exploiting Inherent Electronic BiasElectrophilic attack on the pyridine ring is directed to C5 due to the deactivating effect of the nitrogen atom.Nitration or halogenation of the pyridine core.
Aryne Distortion ModelFor reactions involving pyridyne intermediates, substituents can be used to distort the triple bond, favoring nucleophilic attack at one carbon over the other. nih.govControlling nucleophilic additions to 3,4-pyridynes. nih.gov
Stereoselectivity Asymmetric CatalysisA chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer.Asymmetric hydrogenation of a C=C bond on a substituent chain.
Use of Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a reaction's stereochemical outcome, and is later removed.Diastereoselective alkylation of a carbonyl group attached to the core.

Advanced Applications and Future Research Directions in Diphenylpyridine Chemistry

Applications in Sophisticated Organic Synthesis as Molecular Building Blocks

Diarylpyridine scaffolds are recognized as versatile molecular building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. chemimpex.comnih.govmdpi.comtcichemicals.com The rigid pyridine (B92270) linker is particularly valuable for precisely controlling the spatial orientation of appended functional groups.

In medicinal chemistry, for instance, diarylpyridines have been designed as tubulin polymerization inhibitors for anticancer applications. nih.govresearchgate.net By using the pyridine core as a linker to fix the orientation of two aryl rings (analogous to the two phenyl groups in 2-Methyl-3,4-diphenylpyridine), researchers have created compounds with potent antiproliferative activities against various cancer cell lines. nih.govresearchgate.net The synthetic utility of such scaffolds is often demonstrated in the final stages of a synthesis, where the core pyridine structure is assembled or modified to produce the target molecule.

The synthesis of these building blocks typically involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine is reacted with a phenylboronic acid to form the C-C bond, creating the diaryl structure. nih.gov A compound like this compound would serve as a rigid, sterically defined platform onto which further chemical transformations could be performed to build more elaborate molecular architectures. youtube.com

Table 1: Potential Synthetic Applications of Diarylpyridine Building Blocks

Application Area Role of Diarylpyridine Core Example Target Molecules
Medicinal Chemistry Rigid scaffold to control pharmacophore geometry Anticancer agents (e.g., tubulin inhibitors), neurological drugs chemimpex.comnih.gov
Agrochemicals Core structure for herbicides, fungicides, and insecticides mdpi.com Biologically active agents for crop protection mdpi.com
Functional Dyes Chromophoric base for creating dyes with specific properties Dyes for materials science and imaging

| Ligand Synthesis | Precursor for creating complex ligands for catalysis | Chiral ligands, ligands for organometallic complexes chemimpex.com |

Potential in Materials Science and Optoelectronic Devices

Phenylpyridine derivatives are cornerstone materials in the field of optoelectronics, most notably for their application in Organic Light Emitting Diodes (OLEDs). wikipedia.org The compound 2-phenylpyridine (B120327) is a classic ligand used to create highly phosphorescent cyclometalated iridium(III) complexes, which are efficient emitters in OLED devices. wikipedia.orgacs.orgsigmaaldrich.com The phenyl and pyridine rings facilitate the formation of stable organometallic complexes with metals like iridium and platinum, and their electronic properties are crucial for achieving high quantum yields. wikipedia.org

Extending this concept, polymers and oligomers containing phenylpyridine or related structures, such as oligo(phenylene-vinylene)s, are being explored for their strong luminescence and semiconducting properties. proquest.comuh.edursc.org These materials are candidates for a range of optoelectronic applications, including:

Organic Lasers: Rigid ladder-type oligo(p-phenylene)s with specific donor-acceptor architectures have been shown to be excellent gain media for organic lasers, exhibiting high photoluminescence efficiencies and thermal stability. uh.edursc.org

Molecular Wires: Oligo(phenylene ethynylene) structures terminated with pyridine units can act as templates to build organometallic molecular wires, which show higher conductance than purely organic counterparts. nih.gov

Tunable Emitters: The emission properties of pyridine-containing polymers can be finely tuned by modifying the chemical structure, which is essential for creating full-color displays and specialized lighting. researchgate.netst-andrews.ac.uk

The this compound structure, with its multiple phenyl groups, would likely contribute to a high refractive index and favorable π-stacking interactions, properties that are beneficial in organic electronic devices. uh.eduresearchgate.net The methyl and phenyl substituents would also influence the solubility and film-forming characteristics of any resulting polymers or materials, which is a critical factor for device fabrication. mdpi.com

Table 2: Optoelectronic Properties of Phenylpyridine Analogs

Property Relevance in Optoelectronics Typical Compounds/Materials
Strong Luminescence Enables high efficiency in light-emitting devices. Iridium(III) complexes of 2-phenylpyridine, oligo(phenylene-vinylene)s wikipedia.orgproquest.com
High Thermal Stability Ensures device longevity and stable performance. Ladder-type oligo(p-phenylene)s rsc.org
Tunable Emission Allows for the creation of different colored light for displays. Functionalized 4'-Phenyl-2,2':6',2''-terpyridines researchgate.net

| Semiconductivity | Essential for charge transport in transistors and solar cells. | Poly(p-phenylenevinylene), polyfluorenes nih.gov |

Exploration as Catalytic Components and Chemical Reagents

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metals. This property is the foundation of its widespread use in catalysis, where pyridine-containing molecules serve as ligands. chemimpex.comnih.gov Diarylpyridines, like this compound, can function as ligands where the steric bulk and electronic properties of the phenyl and methyl groups precisely modulate the activity and selectivity of the metal catalyst. nih.gov

Phosphine ligands containing arylpyridine units have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a fundamental tool for creating C-C bonds. rsc.orgdigitellinc.com The pyridine moiety can influence the stability and reactivity of the catalytic intermediate. For a molecule like this compound, the two phenyl groups and the methyl group would create a specific steric environment around the coordinating nitrogen, potentially leading to high selectivity in catalytic transformations.

Furthermore, such ligands have been investigated in:

Polymerization Reactions: Nickel complexes with P,N-chelating ligands have been shown to catalyze the formation of butenes and hexenes from ethylene. nih.gov

Allylic Amination: Palladium complexes with phosphine-based ligands are used as pre-catalysts for allylic amination, a key reaction in the synthesis of nitrogen-containing compounds. rsc.org

The development of new ligands is a central theme in catalysis research, and the unique steric and electronic profile of this compound makes it an intriguing candidate for exploration as a ligand in a variety of metal-catalyzed processes.

Emerging Research Avenues and Persistent Challenges in Substituted Pyridine Chemistry

Despite the ubiquity of pyridines in chemistry and materials science, significant challenges remain, primarily centered on their synthesis and functionalization. nih.govrsc.org

Persistent Challenges:

Regioselective C-H Functionalization: The pyridine ring is electron-deficient, which makes it resistant to electrophilic substitution and directs nucleophilic attack primarily to the C2 and C4 positions. Functionalizing the C3 (meta) position is notoriously difficult and often requires harsh conditions or complex, multi-step synthetic routes. rsc.orginnovations-report.comacs.org For a pre-substituted molecule like this compound, selectively adding new functional groups to the remaining positions on the pyridine ring would be a formidable synthetic challenge.

Control in Polymer Synthesis: When using pyridine derivatives as monomers for functional polymers, achieving precise control over molecular weight, polydispersity, and regioregularity remains a significant hurdle. rsc.org These factors are critical as they directly influence the final material's bulk properties.

Emerging Research Avenues:

Novel Synthetic Methods: To overcome the challenge of regioselectivity, researchers are developing innovative strategies such as temporary de-aromatization, where the pyridine ring is transiently converted to a more reactive, non-aromatic intermediate (like a dienamine) to allow for meta-selective functionalization. innovations-report.com Photocatalysis is also emerging as a powerful tool for C-H functionalization under mild conditions. nih.gov

Late-Stage Functionalization: A major goal is the ability to modify complex, pyridine-containing molecules (like pharmaceuticals) in the final steps of a synthesis. This allows for the rapid creation of analogs for structure-activity relationship studies without having to redesign the entire synthesis from scratch. nih.govacs.org

New Materials and Applications: The continued exploration of polypyridine derivatives in materials science is expected to yield novel materials for flexible optoelectronics, sensors, and next-generation energy applications. mdpi.comresearchgate.netmdpi.com The synthesis of unique building blocks like this compound is the first step toward accessing these advanced materials.

The future of substituted pyridine chemistry lies in developing more efficient and selective synthetic tools, which will in turn unlock new applications in medicine, materials, and catalysis.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
2-phenylpyridine
4'-Phenyl-2,2':6',2''-terpyridine
Phenylboronic acid
Iridium(III) complexes
Platinum(II) complexes
Nickel(II) complexes

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst Loading2–3 mol% PdMaximizes coupling efficiency
Reaction Temperature80–100°C (reflux)Balances rate vs. side reactions
Solvent PolarityMedium (e.g., THF)Enhances solubility of intermediates

Q. Table 2. Common Spectral Artifacts and Solutions

Artifact TypeCauseResolution MethodReference
Split NMR PeaksDynamic equilibria (e.g., rotamers)Variable-temperature NMR
IR Band BroadeningMoisture contaminationDry sample under vacuum

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